L-Glutamic acid, 5-oxo-L-prolyl-

Übersicht

Beschreibung

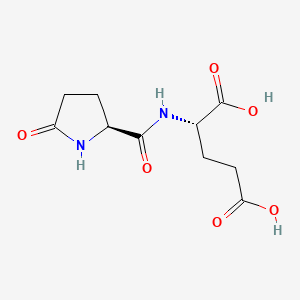

L-Glutamic acid, 5-oxo-L-prolyl- is a dipeptide composed of pyroglutamic acid and glutamic acid. Pyroglutamic acid, also known as 5-oxoproline, is a cyclic derivative of glutamic acid. It is formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is found in various proteins and peptides and plays a role in the glutathione cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyroglutamic acid can be synthesized by heating glutamic acid at 180°C, resulting in the loss of a water molecule . In living cells, it is derived from glutathione through the action of the enzyme γ-glutamyl cyclotransferase .

Industrial Production Methods: Industrial production of pyroglutamic acid typically involves microbial fermentation. The key precursor for glutamic acid is α-ketoglutarate, which is formed in the tricarboxylic acid (TCA) cycle. This is then converted into L-glutamic acid through reductive amination with free NH4+ ions .

Analyse Chemischer Reaktionen

Types of Reactions: L-Glutamic acid, 5-oxo-L-prolyl- undergoes various chemical reactions, including:

Oxidation: Pyroglutamic acid can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically require catalysts such as acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Biochemical Roles

1. Metabolic Pathways

L-Glutamic acid plays a crucial role in the gamma-glutamyl cycle, where it is synthesized from 5-oxoproline through the action of the enzyme 5-oxoprolinase. This pathway is essential for maintaining glutamate levels in cells, which are vital for neurotransmission and metabolic functions . The conversion of 5-oxoproline to L-glutamic acid involves ATP hydrolysis and is influenced by metal ions like Mg²⁺ or Mn²⁺ .

2. Neurotransmitter Function

As a neurotransmitter, L-glutamic acid is the most abundant excitatory neurotransmitter in the brain. It plays a pivotal role in synaptic plasticity and cognitive functions such as learning and memory. However, excessive levels can lead to neurotoxicity, contributing to conditions like Alzheimer's disease and amyotrophic lateral sclerosis .

Therapeutic Applications

1. Dietary Supplements

Pyroglutamic acid is marketed as a nootropic dietary supplement aimed at enhancing cognitive function and improving memory. It is believed to support brain health by improving blood circulation and acting as a precursor for neurotransmitter synthesis .

2. Clinical Implications

Research indicates that elevated levels of pyroglutamic acid may serve as biomarkers for certain metabolic disorders and conditions like paracetamol overdose, where it can indicate disruptions in glutathione metabolism . Furthermore, its anti-phosphodiesterase type 5 activity suggests potential therapeutic roles in managing cardiovascular diseases .

Agricultural Applications

1. Plant Microbiota Modulation

Recent studies have shown that L-glutamic acid can significantly alter the microbial community associated with plants. For instance, its application has been linked to increased populations of beneficial microbes like Streptomyces, which enhance plant resilience against diseases such as gray mold . The treatment with L-glutamic acid led to reduced disease incidence in strawberry plants compared to untreated controls .

2. Disease Resistance

The use of L-glutamic acid in agricultural practices has demonstrated its efficacy in suppressing plant diseases. In controlled experiments, strawberry plants treated with L-glutamic acid exhibited lower disease severity and incidence rates compared to those treated with other amino acids or left untreated . This highlights its potential as a biocontrol agent in sustainable agriculture.

Summary Table of Applications

Case Studies

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of pyroglutamic acid on neuronal cells subjected to oxidative stress. Results indicated that treatment with pyroglutamic acid reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Agricultural Benefits

In a greenhouse trial involving strawberry plants, the application of L-glutamic acid resulted in a significant reduction in gray mold incidence compared to untreated controls. The study concluded that L-glutamic acid not only enhances microbial diversity but also contributes to disease suppression mechanisms.

Wirkmechanismus

L-Glutamic acid, 5-oxo-L-prolyl- exerts its effects through several mechanisms:

Glutathione Cycle: It is a metabolite in the glutathione cycle and is converted to glutamate by the enzyme 5-oxoprolinase.

Glutamate Storage: The compound may function in the storage of glutamate and acts to oppose the action of glutamate in the brain.

Enzymatic Conversion: Pyroglutamic acid can be enzymatically converted by glutaminyl cyclases, which play a role in protein biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Proline: Like pyroglutamic acid, proline is a cyclic amino acid but lacks the lactam structure.

2-Pyrrolidone: This compound shares a similar cyclic structure but differs in its functional groups.

Uniqueness: L-Glutamic acid, 5-oxo-L-prolyl- is unique due to its role in the glutathione cycle and its ability to cyclize to form a lactam. This structural feature distinguishes it from other similar compounds and contributes to its specific biological functions .

Biologische Aktivität

L-Glutamic acid, 5-oxo-L-prolyl- (commonly referred to as pyroglutamic acid or 5-oxoproline) is a cyclic derivative of glutamic acid, formed through the cyclization of the amino group. This compound plays significant roles in various biological processes, particularly in amino acid metabolism and neurotransmission. Understanding its biological activity is crucial for its potential applications in health and disease management.

- Molecular Formula : C₅H₇NO₃

- Molecular Weight : 115.11 g/mol

- Structure : Pyroglutamic acid has a lactam structure, which influences its biochemical behavior and interaction with enzymes.

Enzymatic Conversion and Metabolism

The conversion of 5-oxo-L-proline to L-glutamate is catalyzed by the enzyme 5-oxoprolinase , which requires divalent cations such as Mg²⁺ or Mn²⁺ for activity. The reaction also involves the hydrolysis of ATP to ADP and inorganic phosphate, indicating its role in energy metabolism .

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

This reaction highlights the importance of pyroglutamic acid in the gamma-glutamyl cycle, which is crucial for maintaining glutamate levels in tissues .

Biological Functions

-

Neurotransmission :

- L-Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS). Pyroglutamic acid can modulate glutamate release and uptake, impacting synaptic transmission and plasticity.

- Elevated levels of pyroglutamic acid have been associated with neurodegenerative conditions, such as Alzheimer's disease, where it may contribute to amyloid plaque formation .

- Metabolic Role :

- Potential Therapeutic Uses :

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyroglutamic acid found that it could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent .

Case Study 2: Metabolic Disorders

Research has shown that elevated levels of pyroglutamic acid can serve as biomarkers for metabolic disorders, particularly those involving glutathione metabolism. Patients with conditions like 5-oxoprolinuria exhibit high urinary excretion of pyroglutamic acid .

Data Table: Biological Activities of Pyroglutamic Acid

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUFRJRFQFBNQR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742325 | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29227-92-7 | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BYQ27M6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.